molecular formula C14H20O5 B8418627 Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate

Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate

Cat. No. B8418627
M. Wt: 268.30 g/mol
InChI Key: DKFCGUSXQZAJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate is a useful research compound. Its molecular formula is C14H20O5 and its molecular weight is 268.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate

InChI

InChI=1S/C14H20O5/c1-3-18-14(15)12-4-6-13(7-5-12)19-11-10-17-9-8-16-2/h4-7H,3,8-11H2,1-2H3

InChI Key

DKFCGUSXQZAJFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCOCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-hydroxybenzoate (2.0 g, 12.04 mmol) in dry DME (50 mL) was added potassium carbonate (3.33 g, 24.07 mmol), potassium iodide (100 mg, 0.602 mmol) and 1-bromo-2-(2-methoxyethoxy)ethane (3.6 mL, 24.07 mmol). The mixture was stirred at reflux for 2 days. After being cooled to rt, the solids were removed by filtration and the solvent by evaporation in vacuo. The remaining crude product was purified by MPLC (silica, cyclohexane/ethyl acetate 5:1) to afford the title compound (2.17 g, 67%): 1H NMR (400 MHz, CDCl3) δ 7.98 (d, 2H), 6.93 (d, 2H), 4.33 (quart, 2H), 4.19 (t, 2H), 3.88 (t, 2H), 3.72 (t, 2H), 3.57 (t, 2H), 3.39 (s, 3H), 1.37 (t, 3H); DCI(NH3)-MS m/z 286 (M+NH4)+; HPLC RT (Method I) 4.14 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
67%

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